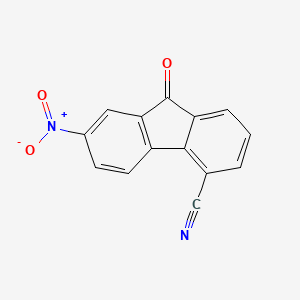
dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate, also known as DMC, is a chemical compound that has been widely studied for its potential applications in various fields. DMC is a colorless and odorless solid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. In particular, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of reactive oxygen species, which are harmful molecules that can damage cells and tissues. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
In animal studies, this compound has been shown to improve cognitive function and reduce inflammation in the brain. It has also been shown to protect against oxidative stress and prevent the loss of dopaminergic neurons in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate in lab experiments is its low toxicity and high solubility in organic solvents. This makes it a useful compound for studying the effects of various treatments on cells and tissues. However, this compound is relatively expensive and can be difficult to synthesize in large quantities.
Orientations Futures
There are several areas of research that could benefit from further investigation of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate. One potential future direction is the development of this compound-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of this compound as a plant growth regulator and pesticide in agriculture. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
Méthodes De Synthèse
The synthesis of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate involves the reaction of cyclohexanone with urea in the presence of a catalyst such as zinc oxide. The reaction produces a mixture of isomers, which can be separated by fractional distillation. The resulting this compound is then purified by recrystallization.
Applications De Recherche Scientifique
Dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, this compound has been used as a plant growth regulator and a pesticide. It has been shown to increase crop yield and improve plant resistance to environmental stresses such as drought and heat.
In materials science, this compound has been used as a cross-linking agent for polymers and as a precursor for the synthesis of other organic compounds.
Propriétés
IUPAC Name |
methyl N-[4-[[4-(methoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-22-16(20)18-14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)19-17(21)23-2/h12-15H,3-11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDNPOILBBPBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-furylmethyl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5681799.png)

![(3R*,4R*)-3-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-4-methyl-3-pyrrolidinol](/img/structure/B5681810.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5681842.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5681843.png)
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5681853.png)
![2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681855.png)
![2-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5681863.png)
![N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B5681878.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(3-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5681882.png)
![1-(cyclopentylcarbonyl)-N-[2-(methylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxamide](/img/structure/B5681884.png)


